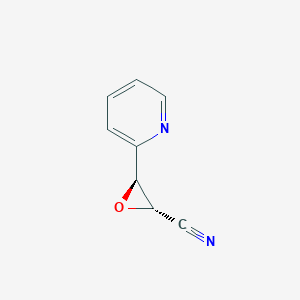

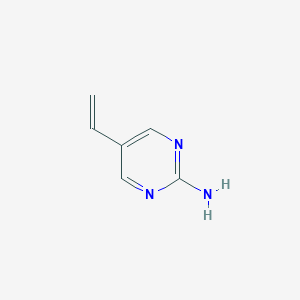

5-Vinylpyrimidin-2-amine

Übersicht

Beschreibung

5-Vinylpyrimidin-2-amine is a chemical compound with the molecular formula C6H7N3. It has an average mass of 121.140 Da and a monoisotopic mass of 121.063995 Da . It is used in laboratory chemicals and the manufacture of chemical compounds .

Synthesis Analysis

The synthesis of 2-aminopyrimidine derivatives, which includes 5-Vinylpyrimidin-2-amine, has been reported in various studies . These methods involve the regioselective reaction of carbonyl compounds (esters, aldehydes, and ketones) with amidines in the presence of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and an in situ prepared recyclable iron (II)-complex .Molecular Structure Analysis

The molecular structure of 5-Vinylpyrimidin-2-amine consists of 6 carbon atoms, 7 hydrogen atoms, and 3 nitrogen atoms . The structure is aromatic, with the nitrogen atoms occupying the 1 and 3 positions of the six-membered ring .Chemical Reactions Analysis

Various chemical reactions involving 5-Vinylpyrimidin-2-amine have been reported in the literature . These reactions often involve the formation of pyrimidine derivatives through processes such as oxidative dehydrogenation, annulation, and oxidative aromatization .Physical And Chemical Properties Analysis

5-Vinylpyrimidin-2-amine has a density of 1.2±0.1 g/cm3, a boiling point of 311.0±35.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . It also has an enthalpy of vaporization of 55.2±3.0 kJ/mol and a flash point of 167.5±13.1 °C . The compound has 3 H bond acceptors, 2 H bond donors, and 1 freely rotating bond .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

5-Vinylpyrimidin-2-amine is a key component in the synthesis of pyrimido[4,5-b]quinolines . These compounds have shown promising anticancer activity on different cancer cell lines such as MCF-7, A549, K562 and others . They also demonstrated activity on different enzymes and receptors such as tyrosine kinases, tyrosyl-DNA Phosphodiesterase II and HDM2 ubiquitin ligase (E3) that promote apoptosis, repair DNA damage, and induce cell cycle arrest .

Anti-inflammatory Activity

Research has shown that pyrimidines, including 5-Vinylpyrimidin-2-amine, have significant anti-inflammatory effects . These effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Catalysis

Amines, including 5-Vinylpyrimidin-2-amine, have been investigated for their catalytic activity in various chemical transformations . This includes hydrogenation, oxidation, and cross-coupling reactions, for the development of efficient and selective catalytic processes .

Wirkmechanismus

Target of Action

The primary target of 5-Vinylpyrimidin-2-amine is the Polo-like kinase 4 (PLK4) . PLK4 is a serine/threonine protein kinase that plays a crucial role in centriole duplication, a process significant for maintaining genome integrity . Overexpression of PLK4 has been detected in various types of cancers, making it a potential anticancer target .

Biochemical Pathways

The inhibition of PLK4 by 5-Vinylpyrimidin-2-amine would affect the pathways involved in cell division and growth . By inhibiting PLK4, the compound could potentially disrupt centriole duplication, leading to errors in cell division and ultimately cell death . This could explain its potential anticancer effects.

Pharmacokinetics

One of the compounds in the same class showed good plasma stability and liver microsomal stability . These properties are crucial for the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) profile, and they can significantly impact the bioavailability of the compound .

Result of Action

The result of 5-Vinylpyrimidin-2-amine’s action would likely be the inhibition of cell division and growth in cells where PLK4 is overexpressed . This could lead to the death of these cells, which could potentially be beneficial in the context of cancer treatment .

Safety and Hazards

According to its Safety Data Sheet, 5-Vinylpyrimidin-2-amine is classified as having acute toxicity when ingested, can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, clothing, and eye/face protection when handling this compound .

Zukünftige Richtungen

While specific future directions for 5-Vinylpyrimidin-2-amine are not explicitly mentioned in the retrieved papers, there is a general interest in the development of new efficient antitrypanosomal compounds with less side effects . Additionally, the potential for new drugs that target hyperactivated, disease-causing forms of protein kinases is anticipated .

Eigenschaften

IUPAC Name |

5-ethenylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3/c1-2-5-3-8-6(7)9-4-5/h2-4H,1H2,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUYOMLHOURXTCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CN=C(N=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70545675 | |

| Record name | 5-Ethenylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70545675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Vinylpyrimidin-2-amine | |

CAS RN |

108444-56-0 | |

| Record name | 5-Ethenylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70545675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4E)-4-[[2-[[(E)-(4,5-dioxo-1-phenyl-2-sulfanylidenepyrrolidin-3-ylidene)-naphthalen-2-ylmethyl]amino]ethylamino]-naphthalen-2-ylmethylidene]-1-phenyl-5-sulfanylidenepyrrolidine-2,3-dione](/img/structure/B9789.png)

![[(4-Phenylmethoxyphenyl)methylideneamino]thiourea](/img/structure/B9805.png)

![3-[Bis(2-chloroethyl)amino]-4-methylbenzamide](/img/structure/B9809.png)